4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid
CAS No.:
Cat. No.: VC13513583
Molecular Formula: C11H8F4O3
Molecular Weight: 264.17 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid -](/images/structure/VC13513583.png)
Specification
Molecular Formula | C11H8F4O3 |
---|---|
Molecular Weight | 264.17 g/mol |
IUPAC Name | 4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C11H8F4O3/c12-8-4-6(9(16)1-2-10(17)18)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,17,18) |
Standard InChI Key | PHHHVSUOOWBBCP-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a central phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl () group. A 4-oxobutyric acid moiety () is attached to the phenyl ring’s 4-position, creating a ketone and carboxylic acid functional group (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1443331-28-9 | |
Molecular Formula | ||
Molecular Weight | 264.17 g/mol | |
IUPAC Name | 4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid | |
SMILES |
Stereochemical Considerations
While the compound lacks chiral centers, the electron-withdrawing nature of the and fluorine groups influences its reactivity. The trifluoromethyl group enhances lipophilicity, potentially impacting membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid is inferred from analogous methodologies for trifluoromethylphenyl derivatives. A plausible pathway involves:
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Friedel-Crafts Acylation: Reacting 3-fluoro-5-(trifluoromethyl)benzene with succinic anhydride in the presence of a Lewis acid (e.g., ) to introduce the 4-oxobutyric acid chain .
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Oxidation of Intermediate Alcohols: Subsequent oxidation of a secondary alcohol intermediate using agents like Jones reagent or potassium permanganate to form the ketone .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Factors |
---|---|---|
1 | , 80–100°C | Anhydrous conditions, stoichiometric catalyst |
2 | , 0–5°C | pH control, temperature moderation |
Industrial-Scale Challenges
A patent detailing the synthesis of a structurally related isoxazole derivative highlights challenges in minimizing isomeric byproducts. For example, controlling reaction pH (3.0–5.0) and using hydroxylamine free bases reduced impurity formation to <0.80% in analogous systems . Similar strategies, such as optimizing solvent polarity and stepwise temperature gradients, may apply to this compound’s production.
Analytical Characterization
Spectroscopic Data
While explicit NMR or IR data for this compound are unavailable, inferences from similar trifluoromethylphenyl analogs suggest:
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NMR: Aromatic proton signals at δ 7.5–8.0 ppm, with splitting patterns reflecting meta-substitution. The groups in the butyric acid chain resonate at δ 2.6–3.2 ppm.
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NMR: Distinct signals for the fluorine atom (–F) and trifluoromethyl group () at δ −60 to −70 ppm.
Applications and Research Directions
Pharmaceutical Intermediates
The compound may serve as a precursor to bioactive molecules, leveraging its trifluoromethyl group for target binding. For example, fluorinated analogs of sitagliptin (a DPP-IV inhibitor) share structural motifs with this compound .
Material Science
The group’s hydrophobicity and chemical stability could make this compound useful in polymer coatings or liquid crystal displays.
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